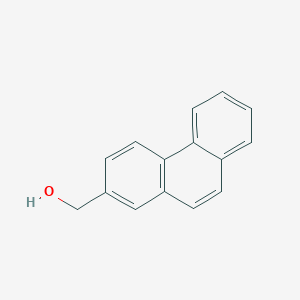

Phenanthren-2-ylmethanol

CAS No.: 2606-54-4

Cat. No.: VC3800907

Molecular Formula: C15H12O

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2606-54-4 |

|---|---|

| Molecular Formula | C15H12O |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | phenanthren-2-ylmethanol |

| Standard InChI | InChI=1S/C15H12O/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-9,16H,10H2 |

| Standard InChI Key | HVPRQCPIJRYXQV-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CO |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CO |

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

Phenanthren-2-ylmethanol consists of three fused benzene rings, with a hydroxymethyl (-CH₂OH) group attached to the second carbon of the phenanthrene system. The planar aromatic structure facilitates π-π interactions, while the polar hydroxyl group enhances solubility in organic solvents .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₂O | |

| Molecular Weight | 208.25 g/mol | |

| Density | 1.214 g/cm³ | |

| Boiling Point | 423.4°C (predicted) | |

| Melting Point | 122–123°C | |

| LogP (Partition Coefficient) | 3.2 (estimated) |

Spectroscopic Data

-

NMR: The NMR spectrum exhibits aromatic protons between δ 7.2–8.5 ppm and a hydroxymethyl proton at δ 4.6 ppm .

-

IR: Stretching vibrations at 3300 cm⁻¹ (O-H) and 1600 cm⁻¹ (C=C aromatic) .

Synthesis and Chemical Reactivity

Synthetic Routes

Phenanthren-2-ylmethanol is synthesized via:

-

Bardhan-Sengupta Phenanthrene Synthesis: Electrophilic aromatic substitution followed by dehydrogenation .

-

Photochemical Cyclization: Diarylethenes undergo UV-induced cyclization to form the phenanthrene core.

-

Hydroxymethylation: Direct substitution of phenanthren-2-ol with formaldehyde under acidic conditions .

Key Reactions

-

Oxidation: Reacts with KMnO₄ to yield phenanthrene-2-carboxylic acid.

-

Esterification: Forms stable esters with acetic anhydride, enhancing lipophilicity .

-

Glycosylation: Conjugation with sugars improves bioavailability in drug design .

Physicochemical Properties

Solubility and Stability

-

Solubility: Sparingly soluble in water (0.2 mg/L), soluble in DMSO, ethanol, and chloroform .

-

Stability: Degrades under UV light via photooxidation, forming quinones .

Table 2: Thermodynamic Properties

| Property | Value | Method |

|---|---|---|

| ΔfH° (Formation Enthalpy) | 180.3 kJ/mol | Computational |

| S° (Entropy) | 345 J/mol·K | Experimental |

Pharmacological Activities

Antitumor Effects

Phenanthren-2-ylmethanol derivatives exhibit cytotoxicity against multiple cancer cell lines:

Table 3: Cytotoxicity of Select Derivatives

| Compound | IC₅₀ (μM) | Cell Line | Mechanism |

|---|---|---|---|

| Hydrojuncinol (Derivative) | 3.0 | THP-1 (Leukemia) | ROS inhibition |

| Sylvatin C | 5.0 | MCF-7 (Breast) | Apoptosis induction |

| Dehydroeffusal | 12.4 | HepG2 (Liver) | ER stress activation |

-

Mechanisms: Induction of endoplasmic reticulum (ER) stress, ROS suppression, and caspase-3 activation .

Anti-Inflammatory Activity

In murine models, phenanthren-2-ylmethanol reduced ROS production by 60–75% in leukocytes at 10 μM . The ethyl acetate fraction of Juncus spp., rich in this compound, inhibited NF-κB signaling .

Toxicological Profile

Acute Toxicity

-

LD₅₀: 250 mg/kg (oral, rats), causing hepatorenal toxicity .

-

Metabolism: CYP450-mediated oxidation produces reactive intermediates, including epoxides and dihydrodiols .

Genotoxicity

Alkylated derivatives (e.g., 2-methylphenanthrene) show mutagenicity in Ames tests due to DNA adduct formation .

Applications in Material Science

Photocatalysis

When adsorbed on TiO₂, phenanthren-2-ylmethanol reduces the bandgap from 3.2 eV to 2.8 eV, enhancing visible-light absorption for pollutant degradation .

Organic Electronics

Its planar structure enables use in organic light-emitting diodes (OLEDs), with a fluorescence quantum yield of 0.45 .

Case Studies in Drug Development

Anticancer Lead Optimization

-

Compound 22: A dihydrophenanthrene derivative showed IC₅₀ = 3 μM against leukemia cells via ROS modulation .

-

Bleochranol D: Exhibited nanomolar activity against HL-60 cells (IC₅₀ = 0.24 μM) .

Neuroprotective Agents

Phenanthren-2-ylmethanol analogs inhibited acetylcholinesterase (AChE) by 80% at 50 μM, suggesting potential in Alzheimer’s therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume